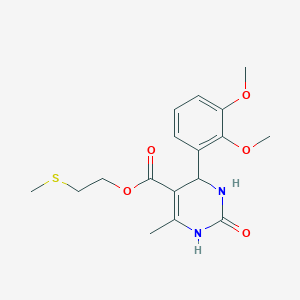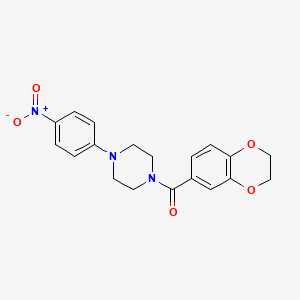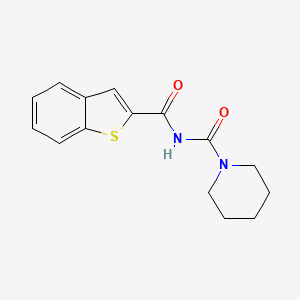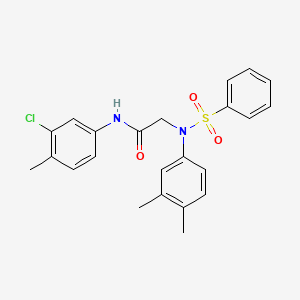![molecular formula C19H20Cl2N2O3S B5210000 N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). It was first synthesized in 2007 by Addex Therapeutics, a Swiss biopharmaceutical company, and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide acts as a PAM of mGluR5, a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to a specific allosteric site on mGluR5, this compound enhances the receptor's response to glutamate, a neurotransmitter that plays a key role in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the brain, including synaptic plasticity, neurogenesis, and inflammation. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons, and to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, it also has some limitations, such as its potential off-target effects, its dependence on the presence of glutamate, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, including:
1. Further elucidation of the molecular mechanisms underlying its effects on synaptic plasticity, neurogenesis, and inflammation.
2. Investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain.
3. Development of more selective and potent mGluR5 PAMs with improved pharmacokinetic properties and reduced toxicity.
4. Exploration of its potential as a cognitive enhancer in healthy individuals and aging populations.
5. Investigation of its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a promising research tool and potential therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves several steps, including the condensation of N-allyl-glycine with 2,5-dichlorobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 2-phenylethylamine in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. It has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in preclinical models.
Propiedades
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-2-11-22-19(24)14-23(12-10-15-6-4-3-5-7-15)27(25,26)18-13-16(20)8-9-17(18)21/h2-9,13H,1,10-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVRTZFHOPRHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)


![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)
![2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5209953.png)
![3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)

![2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209964.png)

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B5209988.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5209994.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)
